molecular formula C29H20BrN3O3 B10910527 N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide

N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B10910527
M. Wt: 538.4 g/mol
InChI Key: WRIDYGOSUVYDOB-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then brominated to introduce the bromine atom. The benzyl group is added through a nucleophilic substitution reaction. The final step involves the condensation of the indole derivative with xanthene-9-carbohydrazide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents in place of the bromine atom .

Scientific Research Applications

N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C29H20BrN3O3

Molecular Weight

538.4 g/mol

IUPAC Name

N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-9H-xanthene-9-carboxamide

InChI

InChI=1S/C29H20BrN3O3/c30-19-14-15-23-22(16-19)27(29(35)33(23)17-18-8-2-1-3-9-18)31-32-28(34)26-20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)26/h1-16,26,35H,17H2

InChI Key

WRIDYGOSUVYDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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